Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate
Description
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate is a nicotinic acid derivative with a trifunctionalized pyridine core. Its structure features a difluoromethyl group at the 4-position, a methyl group at the 2-position, and a thiophene ring at the 6-position, esterified with an ethyl group.
Properties
IUPAC Name |
ethyl 4-(difluoromethyl)-2-methyl-6-thiophen-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-3-19-14(18)12-8(2)17-10(7-9(12)13(15)16)11-5-4-6-20-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXZINFNJSBMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methyl Nicotinate Core
A widely reported method for preparing 2-methyl nicotinate intermediates involves the condensation of beta-aminocrotonic acid esters with aldehyde or ketone derivatives under acidic conditions, followed by esterification and purification steps.
Typical reaction conditions include:
- Use of 1,1,3,3-tetraalkoxypropane (such as tetramethoxypropane or tetraethoxypropane) as a precursor.
- Acid catalysis using hydrochloric acid or p-toluenesulfonic acid aqueous solutions.
- Reaction temperatures ranging from 40 to 60 °C.
- Reaction times spanning 3 to 7 hours for condensation and ring closure.
- Subsequent neutralization with bases such as sodium carbonate or sodium hydroxide to adjust pH to near neutral (pH 5–7).
- Extraction using ethyl acetate and washing with water to purify the product.
- Concentration and distillation under reduced pressure to isolate the ester.
| Intermediate | Yield (%) | Purity (%) | Reaction Temp (°C) | Reaction Time (h) | Notes |
|---|---|---|---|---|---|
| 2-Methyl nicotinate (methyl ester) | 71.2 | 98.5 | 40–60 | 5 | Using tetramethoxypropane and HCl |
| Ethyl 2-methyl nicotinate | 67.0 | 98.4 | 45–60 | 7 | Using tetraethoxypropane and p-TsOH |
These procedures provide a robust platform for the nicotinate core, which can be further functionalized.
Introduction of Difluoromethyl Group
The difluoromethyl group at the 4-position is typically introduced via electrophilic or nucleophilic fluorination methods. However, direct fluorination on the nicotinate ring can be challenging due to competing side reactions and the sensitivity of the ester group.
A reported approach involves:
- Starting from ethyl 4-chloro-3-oxobutyrate or related halogenated intermediates.
- Reaction with fluorinated reagents such as 4-ethoxy-1,1,1-trifluorobut-3-en-2-one under acidic or ammonium acetate catalysis to facilitate ring closure and fluorine incorporation.
- Use of acetic acid as solvent and ammonium acetate as a nitrogen source to promote cyclization.
- Incomplete conversion and prolonged reaction times.
- Formation of enamines as major byproducts.
- Difficult purification due to complex mixtures.
- Requirement of column chromatography for separation.
- Sensitivity to reaction conditions such as temperature and time.
These issues reduce the scalability and yield of the process.
Incorporation of Thiophen-2-yl Substituent
The thiophen-2-yl group at the 6-position is introduced via cross-coupling reactions or by using thiophenyl-substituted precursors.
- Suzuki or Stille coupling reactions are common methods for attaching thiophen-2-yl groups to heteroaromatic rings.
- The use of palladium catalysts under inert atmosphere facilitates the coupling.
- Reaction conditions typically involve mild heating and appropriate base selection to optimize yield.
While specific protocols for this compound are less documented, analogous thiophenyl-substituted nicotinates have been synthesized successfully using these methods.
Representative Synthetic Route Summary
| Step | Reactants / Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,1,3,3-tetraalkoxypropane + acid catalyst | 40–60 °C, 3–7 h | 67–71 | Formation of 2-methyl nicotinate ester |
| 2 | Beta-aminocrotonic acid ethyl ester + solvent (ethanol/methanol) | 50–60 °C, 5–7 h | Combined yield ~77 | Cyclization and ring closure |
| 3 | Halogenated intermediate + fluorinated ketone + ammonium acetate + acetic acid | 50 °C, 1.5 h | Low to moderate | Difluoromethyl group introduction, purification challenges |
| 4 | Thiophen-2-yl boronic acid + halogenated nicotinate intermediate | Pd catalyst, base, mild heat | Variable | Thiophenyl substitution via cross-coupling |
| 5 | Final esterification and purification | Extraction, washing, distillation | — | Isolation of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate |
Analytical and Purification Considerations
- Purity assessment is commonly performed by NMR spectroscopy, with characteristic carbonyl carbon signals and fluorine coupling constants (e.g., $$J_{C-F} \approx 346.5$$ Hz for trifluoromethyl groups).
- Chromatographic techniques such as column chromatography are often required due to side products like enamines.
- Extraction and washing steps with aqueous sodium bicarbonate or sodium carbonate solutions help remove acidic impurities.
- Recrystallization from ethanol or other solvents is used for final product purification when applicable.
Summary of Research Findings and Challenges
- The preparation of this compound involves multi-step synthesis with moderate overall yields.
- The key challenges include incomplete fluorination, formation of side products (enamines), and difficult purification.
- Reaction optimization focuses on controlling temperature, reaction time, and reagent stoichiometry to improve conversion and selectivity.
- Use of mild bases for neutralization and careful extraction protocols enhance product purity.
- Thiophenyl substitution is efficiently achieved via cross-coupling reactions, although specific conditions for this compound require further study.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the thiophene ring
Amines: From reduction of nitro groups
Substituted Derivatives: From nucleophilic substitution reactions
Scientific Research Applications
Agrochemical Applications
Herbicidal Properties
This compound has been studied for its herbicidal activity, particularly as a pre-emergence herbicide. Its formulation can improve the biological effectiveness of herbicides by enhancing root absorption and minimizing leaf uptake. Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate can be combined with other active ingredients to create synergistic effects against specific weed species .
Table 1: Herbicidal Formulations Involving this compound
| Formulation Type | Active Ingredients | Application Method | Target Weeds |
|---|---|---|---|
| Capsule Suspension | Ethyl 4-(difluoromethyl)... | Soil application | Grass and broadleaf weeds |
| Suspension Concentrate | Mixtures with DCPMI | Foliar application | Selective grass species |
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. This compound may serve as a lead structure for developing new antimicrobial agents, targeting various bacterial strains .
Case Study: Antimicrobial Efficacy
A study conducted on derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria. The modifications to the thiophene ring enhanced its interaction with bacterial cell membranes, leading to increased efficacy.
Mechanism of Action
The mechanism of action of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the thiophene ring can contribute to its binding affinity and selectivity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Difluoromethyl vs. Trifluoromethyl
A key analog is Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate (CAS: 200879-81-8), which substitutes the difluoromethyl group with a trifluoromethyl (-CF₃) moiety .
The difluoromethyl variant may offer a balance between electronic effects and metabolic stability in pharmaceutical or agrochemical contexts.
Comparison with Other Nicotinate Esters
Ethyl 4-(4-Methoxyphenyl)-2-Methyl-6-(p-Tolyl)Nicotinate (4h)
- Substituents : 4-Methoxyphenyl and p-tolyl groups at positions 4 and 4.
- Key Data :
Ethyl 2-Methyl-6-[4-(4-Nitrophenyl)-1-(4-Methylphenyl)-1H-Pyrazol-3-yl]Nicotinate (5d)
- Substituents : Bulky pyrazole and nitro groups.
- Key Data :
- Comparison : The nitro group enhances electrophilicity but may reduce metabolic stability in biological systems compared to fluorinated derivatives.
Spectral and Structural Insights
IR and NMR Trends
Crystallographic and Computational Tools
Structural validation of analogs often employs SHELX and WinGX/ORTEP for crystallographic refinement . These tools ensure accurate geometric parameterization, critical for comparing substituent effects on bond lengths and angles.
Biological Activity
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemistry and medicinal chemistry. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12F2N2O2S
- Molecular Weight : 286.29 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Insecticidal Activity : Studies have shown that this compound demonstrates significant insecticidal properties against various pests. It acts by disrupting the nervous system of insects, leading to paralysis and death.
- Antimicrobial Properties : The compound has displayed antimicrobial activity against several bacterial strains, indicating potential applications in agricultural pest control and possibly in medical settings for treating infections.
- Phytotoxic Effects : Research suggests that it may also exhibit phytotoxic effects, which could be beneficial in controlling unwanted vegetation.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes within target organisms, leading to physiological disruptions.
Insecticidal Efficacy
A study published in a patent document outlines the effectiveness of this compound in controlling pests such as Corynespora cassiicola, a significant pathogen in agriculture. The results indicated a high level of efficacy in reducing pest populations when applied at recommended dosages .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits inhibitory effects against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for potential use as an antimicrobial agent .
Phytotoxicity Assessment
Research conducted on various plant species revealed that this compound can inhibit seed germination and root growth at certain concentrations, suggesting its utility as a herbicide .
Data Table: Biological Activities Summary
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting a thiophen-2-yl precursor with a difluoromethylated pyridine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification : Using ethyl chloroformate or ethanol under acidic catalysis to introduce the ethyl ester group .
- Cross-coupling : Suzuki-Miyaura or Stille couplings for introducing aromatic substituents, requiring palladium catalysts and optimized temperatures (e.g., 80–100°C) .
Key parameters : Solvent choice (DMF, acetonitrile), temperature control, and purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) .
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoromethyl at C4, thiophen-2-yl at C6). Example: δ ~2.4 ppm (methyl group), 6.8–7.5 ppm (thiophene protons) .
- X-ray crystallography : For absolute configuration determination. Use SHELX for refinement and WinGX/ORTEP for visualization .
- Mass spectrometry : High-resolution MS (HR-MS) to verify molecular weight (e.g., [M+H]⁺ = 338.1 g/mol) .
Validation : Cross-check with Cambridge Structural Database (CSD) entries and apply R-value metrics (<5%) .
Basic: What biological activities are associated with this compound, and how are they assessed?
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., IC₅₀ determination) .
- Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria or fungi (e.g., Candida albicans) .
- Cellular assays : MTT viability tests on cancer cell lines (e.g., HepG2, A549) with dose-response curves .
Mechanistic insights : Fluorine atoms enhance metabolic stability; thiophene improves membrane permeability .
Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?
- Data validation : Use PLATON/CHECKCIF to flag outliers (e.g., ADP mismatches, bond-length deviations) .
- Twinning analysis : Employ SHELXL’s TWIN/BASF commands for hemihedral twinning corrections .
- Dynamic disorder modeling : Refine disordered solvent molecules with PART/SUMP instructions in SHELX .
Case example : A 2024 study resolved thiophene ring disorder by applying restraints to anisotropic displacement parameters (ADPs) .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
- Solvent optimization : Replace DMF with biodegradable deep eutectic solvents (e.g., choline chloride/urea) to improve atom economy .
- Catalyst screening : Test Pd(OAc)₂/XPhos systems for cross-coupling steps, achieving >90% yield with reduced catalyst loading (1 mol%) .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) for esterification steps, maintaining >85% purity .
Trade-offs : Balance yield (70–85%) vs. purity (HPLC >98%) using gradient recrystallization (hexane/EtOAc) .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR). Parameters: Grid size = 25 ų, exhaustiveness = 20 .
- MD simulations : GROMACS for 100 ns runs to assess stability of ligand-protein complexes (RMSD <2.0 Å) .
- QSAR modeling : Correlate substituent electronegativity (e.g., difluoromethyl) with logP values to predict bioavailability .
Validation : Compare computational IC₅₀ with experimental data (R² >0.85) .
Advanced: What methodologies assess synergistic effects when combining this compound with other therapeutics?
- Combinatorial screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices (<0.5 = synergy) .
- Transcriptomics : RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis genes in cancer cells) .
- In vivo models : Murine xenograft studies with co-administered drugs (e.g., cisplatin), monitoring tumor volume reduction (≥50%) .
Challenges : Address pharmacokinetic mismatches (e.g., half-life differences) via controlled-release formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
